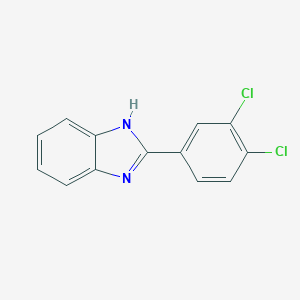

2-(3,4-dichlorophenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRQRSXRKCUENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217726 | |

| Record name | Benzimidazole, 2-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67370-32-5 | |

| Record name | 2-(3,4-Dichlorophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67370-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-(3,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067370325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4 Dichlorophenyl 1h Benzimidazole and Analogues

Classical Synthetic Routes for Benzimidazole (B57391) Derivatives

Traditional methods for constructing the benzimidazole core have been well-established for over a century and primarily rely on the condensation of an o-phenylenediamine (B120857) precursor with a suitable one-carbon electrophile, such as a carboxylic acid derivative or an aldehyde.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives

The Phillips-Ladenburg synthesis, a cornerstone of benzimidazole chemistry, involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, or acid chlorides). semanticscholar.orgresearchgate.net This reaction typically requires harsh conditions, such as heating the reactants at high temperatures (often above 180°C), sometimes in a sealed vessel, in the presence of a strong mineral acid like hydrochloric acid. colab.wsnih.gov The acid protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups of the o-phenylenediamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring.

To mitigate the need for excessively high temperatures and improve yields, dehydrating agents like polyphosphoric acid (PPA) or polyphosphate ester (PPE) are frequently employed. nih.gov These reagents facilitate the final dehydration step under more manageable conditions, making the synthesis of 2-arylbenzimidazoles, including those with electron-withdrawing groups like the dichlorophenyl moiety, more feasible. For instance, reacting 1,2-diaminobenzene with a substituted benzoic acid in the presence of PPA at 150°C is a common strategy to obtain the corresponding 2-arylbenzoimidazole intermediate. nih.gov

While robust, the Phillips method can be limited by the high temperatures and strongly acidic conditions required, which may not be compatible with sensitive functional groups on either reactant. semanticscholar.org

Condensation Reactions of o-Phenylenediamines with Aldehydes

A more versatile and widely used classical approach involves the condensation of o-phenylenediamines with aldehydes. researchgate.net This method typically proceeds in two stages: the initial formation of a Schiff base intermediate, followed by an oxidative cyclodehydrogenation to yield the aromatic benzimidazole ring. orientjchem.orgnih.gov A variety of oxidizing agents and catalytic systems have been developed to promote this transformation efficiently under milder conditions compared to the Phillips synthesis.

The reaction between o-phenylenediamine and 3,4-dichlorobenzaldehyde (B146584) serves as a direct route to 2-(3,4-dichlorophenyl)-1H-benzimidazole. The efficiency of this process is highly dependent on the chosen oxidant and reaction conditions. Common oxidants include hydrogen peroxide (H₂O₂), often used in conjunction with a catalyst, molecular iodine, and ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govorganic-chemistry.orgorganic-chemistry.org For example, a one-pot synthesis of 2-(3,4-Dichlorophenyl)-1H-benzo[d]imidazole has been reported, yielding a product with a melting point of 231-233 °C. asianpubs.org

The reaction conditions for this method are diverse, ranging from solvent-free reactions at elevated temperatures to reactions in various solvents like ethanol (B145695), acetonitrile (B52724), or water at room temperature. scirp.orgbohrium.com The choice of solvent and catalyst can significantly influence reaction times and yields.

One-Pot Reaction Strategies

Various catalytic systems have been employed to achieve this. For instance, an ionic liquid can serve as both the solvent and promoter for the reaction between o-phenylenediamine and an aromatic aldehyde at room temperature. researchgate.net Other one-pot methods utilize systems like urea (B33335) hydrogen peroxide (UHP) and iodine in DMSO, which provides a wide substrate scope with good to excellent yields. bohrium.com Catalyst-free methods have also been developed, relying on specific solvent systems like acetonitrile or simply heating the reactants under solvent-free conditions to drive the reaction to completion. scirp.orgbohrium.com

These one-pot strategies represent a significant improvement over traditional multi-step procedures, offering a more environmentally friendly and economically viable route to a wide range of 2-substituted benzimidazoles.

Catalytic Approaches in Benzimidazole Synthesis

To overcome the limitations of classical methods, such as harsh reaction conditions and the need for stoichiometric oxidants, a multitude of catalytic systems have been developed. These approaches, utilizing either metal complexes or small organic molecules (organocatalysts), offer milder reaction conditions, higher selectivity, and improved efficiency.

Metal-Catalyzed Synthetic Protocols

Transition metal catalysts have proven to be exceptionally effective in the synthesis of benzimidazoles. A variety of metals, including gold, copper, iron, cobalt, and zinc, have been employed to catalyze the condensation and cyclization of o-phenylenediamines with aldehydes or other precursors. rsc.org

Gold (Au): Supported gold nanoparticles (AuNPs), particularly on titanium dioxide (Au/TiO₂), have emerged as highly efficient heterogeneous catalysts. mdpi.comnih.govresearchgate.net They can catalyze the reaction between o-phenylenediamine and aldehydes at ambient temperature in a mixed solvent system (e.g., CHCl₃:MeOH), offering high yields without the need for additives or external oxidants. mdpi.comnih.gov The catalyst can be easily recovered and reused multiple times without a significant loss of activity. mdpi.comnih.gov

Iron (Fe): Iron catalysts, being abundant and low-cost, are attractive for sustainable chemical synthesis. Iron(III) complexes, such as those with porphyrin ligands (Fe(III)TPPCl), can catalyze one-pot, three-component reactions of benzo-1,2-quinones, aldehydes, and ammonium acetate (B1210297) to form benzimidazoles at room temperature. nih.gov Iron(II) bromide has also been shown to catalyze benzimidazole formation from 2-azidoarylimines via a Lewis acid mechanism. acs.org

Copper (Cu): Copper catalysts are widely used for C-N bond formation. Copper-promoted domino reactions, for instance, can be used to generate 2-arylaminobenzimidazoles in a one-pot approach from thiourea (B124793) and 2-bromoaniline. nih.gov Copper metallovesicles have also been used as a recyclable catalyst for the condensation of o-phenylenediamines and aldehydes in aqueous media. rsc.orgsemanticscholar.org

Other Metals: Various other metal-based catalysts, including cobalt nanocomposites, CuO nanoparticles, and zinc-based systems, have been successfully applied in benzimidazole synthesis, often offering advantages like solvent-free conditions, high yields, and catalyst recyclability. rsc.org

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Au/TiO₂ | o-Phenylenediamine, 4-Methylbenzaldehyde | CHCl₃:MeOH (3:1), 25 °C, 2 h | 99% | mdpi.comnih.gov |

| Fe(III)TPPCl (5 mol%) | Benzo-1,2-quinone, Benzaldehyde (B42025), NH₄OAc | CH₂Cl₂, rt, 4 h | 95% | nih.gov |

| Cobalt Nanocomposite | o-Phenylenediamine, Aldehydes | Various conditions | High yields | rsc.org |

| CuO Nanoparticles | 1,2-Benzenediamine, Aldehydes | Solvent-free, short times | High yields | semanticscholar.org |

Organocatalysis and Acid Catalysis

In addition to metal-based systems, organocatalysts and simple acid catalysts provide powerful, metal-free alternatives for benzimidazole synthesis.

Organocatalysis: L-proline, a naturally occurring amino acid, has been identified as a versatile and environmentally benign organocatalyst. benthamdirect.com It can catalyze the selective synthesis of 1,2-disubstituted benzimidazoles from the reaction of o-phenylenediamines with a twofold excess of an aldehyde. researchgate.net The reaction proceeds under mild conditions, often at room temperature in solvents like chloroform (B151607) or even in water. researchgate.netijrar.org The proposed mechanism involves L-proline acting as a bifunctional catalyst, where its carboxylic acid group activates the aldehyde, and the secondary amine group facilitates key proton transfer steps. lookchem.com

Acid Catalysis: Both Brønsted and Lewis acids are effective catalysts for the condensation reaction. p-Toluenesulfonic acid (p-TsOH) is a commonly used, inexpensive, and efficient solid acid catalyst. It can promote the synthesis of benzimidazoles from o-phenylenediamines and either aldehydes or carboxylic acids under thermal, solvent-free conditions, leading to high yields in short reaction times. orientjchem.orgresearchgate.netresearchgate.net Other acid catalysts, such as silica-supported periodic acid, chlorosulfonic acid, and even deep eutectic solvents prepared from p-TsOH and L-proline, have also been successfully employed. nih.govhcmue.edu.vn These catalysts function by protonating the carbonyl oxygen of the aldehyde or carboxylic acid, thereby activating it for nucleophilic attack by the diamine. orientjchem.org

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| L-Proline (10 mol%) | o-Phenylenediamine, Benzaldehyde (2 equiv.) | CHCl₃, rt, 4-5 h | 95% | researchgate.net |

| L-Proline (20 mol%) | o-Phenylenediamine, 4-Chlorobenzaldehyde | H₂O, pH 4.2, Reflux, 3 h | 94% | ijrar.org |

| p-TsOH (0.5 mmol) | o-Phenylenediamine (1 mmol), Benzaldehyde (1 mmol) | Neat, 50-70 °C, 25 min | 95% | researchgate.net |

| H₅IO₆-SiO₂ (20 mol%) | 1,2-Phenylenediamine, m-Nitrobenzaldehyde | rt, 15 min | 95% | nih.gov |

Nanomaterial-Assisted Synthesis

The use of nanomaterials as catalysts represents a significant advancement in the synthesis of 2-aryl-benzimidazoles. These catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, milder reaction conditions, and often, the ability to be recycled and reused.

Several types of nanomaterials have proven effective in catalyzing the condensation reaction between an o-phenylenediamine and an aldehyde:

Zinc Oxide Nanoparticles (ZnO-NPs): ZnO-NPs have been successfully used as a recyclable catalyst, sometimes in conjunction with techniques like ball-milling. nih.govsemanticscholar.org This solvent-free approach features short reaction times, high efficiency, and simple product purification. nih.govsemanticscholar.org The proposed role of the catalyst is to activate the imine intermediate formed during the reaction. nih.govsemanticscholar.org

Iron Oxide Nanoparticles: Magnetically recoverable nanoparticles, such as those based on iron oxide (Fe₃O₄), offer a distinct advantage in catalyst separation. biointerfaceresearch.com Chitosan-supported iron oxide nanoparticles have been used for the synthesis of 1,2-disubstituted benzimidazoles, providing high yields in ethanol. The catalyst can be easily recovered using a magnet and reused without significant loss of activity. biointerfaceresearch.com Another variant involves a Fe₃O₄@SiO₂/collagen nanomaterial, which provides good product yields under mild, environmentally benign conditions. nih.govsemanticscholar.org

Other Metal-Based Nanoparticles: Various other nanomaterials have been explored. AlOOH–SO₃ nanoparticles have been applied as a recyclable catalyst for constructing 2-aryl-1H-benzimidazoles under solvent-free conditions, noted for short reaction times and high yields. nih.gov Similarly, Copper (II) oxide (CuO) nanoparticles have been shown to be an effective catalyst for C-N coupling reactions involving benzimidazoles. biointerfaceresearch.com Zinc sulfide (B99878) nanoparticles (nano-ZnS) have also been described as an efficient, stable, and reusable heterogeneous catalyst for the one-pot cyclocondensation of o-phenylenediamines and aldehydes in ethanol. ajgreenchem.com

Green Chemistry Principles in Benzimidazole Synthesis

Green chemistry principles are increasingly integrated into the synthesis of benzimidazole derivatives to reduce waste, minimize energy consumption, and avoid hazardous substances. jrtdd.comchemmethod.com

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering a dramatic acceleration of reaction rates compared to conventional heating methods. sciforum.netresearchgate.net For the synthesis of 2-aryl-benzimidazoles, microwave irradiation significantly reduces reaction times from hours to mere minutes. sciforum.netarkat-usa.org This technique is often combined with solvent-free conditions or green solvents, further enhancing its environmental credentials. arkat-usa.orgrjptonline.org For instance, the condensation of o-phenylenediamine with aldehydes can be completed in seconds to minutes under microwave irradiation, often with improved yields and cleaner reaction profiles. arkat-usa.orgrjptonline.org This efficiency makes it a preferred method for rapid synthesis. sciforum.netasianpubs.org

Solvent-Free and Environmentally Benign Reaction Media

A primary goal of green chemistry is to eliminate the use of volatile and toxic organic solvents. chemmethod.com Many modern synthetic routes for 2-aryl-benzimidazoles are now performed under solvent-free, or "neat," conditions. nih.govresearchgate.net This is often achieved by grinding the reactants together, sometimes with a solid catalyst, or by heating them in the absence of a solvent. nih.govresearchgate.net Nanomaterial-catalyzed reactions are frequently conducted solvent-free. nih.gov

When a solvent is necessary, the focus shifts to environmentally benign media like water or polyethylene (B3416737) glycol (PEG). chemmethod.comijrar.org Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. L-proline has been used to catalyze benzimidazole synthesis in aqueous media under reflux conditions, providing an inexpensive and green method. ijrar.org

Deep Eutectic Solvents as Reaction Media

Deep eutectic solvents (DESs) are a novel class of green solvents that are gaining attention in organic synthesis. nih.gov They are typically formed by mixing two or more cheap and safe components, which, through hydrogen bonding, create a eutectic mixture with a melting point far lower than the individual components. nih.govsemanticscholar.org

For benzimidazole synthesis, DESs like a mixture of choline (B1196258) chloride and urea can serve as both the reaction medium and a catalyst, eliminating the need for external solvents. semanticscholar.orgnih.gov This approach offers high product yields and simplifies the work-up procedure. nih.gov In some innovative procedures, a reactant itself, such as o-phenylenediamine, is used as a component of the DES, making it both a solvent and a starting material. semanticscholar.org The use of DESs formed from ZrOCl₂·8H₂O and urea has also been reported as an efficient and recyclable catalytic system. researchgate.net

Mechanistic Studies of this compound Formation

The formation of a 2-aryl-benzimidazole, such as this compound, typically proceeds through the condensation of o-phenylenediamine with the corresponding aldehyde (3,4-dichlorobenzaldehyde). The generally accepted mechanism involves several key steps:

Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, also known as an imine intermediate.

Cyclization: The second, free amino group of the o-phenylenediamine derivative then attacks the imine carbon in an intramolecular fashion. This step leads to the formation of a five-membered heterocyclic ring, a benzimidazoline intermediate.

Aromatization: The benzimidazoline intermediate is unstable and undergoes oxidation to form the stable, aromatic benzimidazole ring. In many procedures, atmospheric oxygen acts as the oxidant, especially when the reaction is heated in an open vessel. In other cases, an oxidizing agent may be added or the reaction conditions facilitate an intramolecular redox process. arkat-usa.org

Catalysts play a crucial role in this mechanism. Acid catalysts, including Lewis acids like Er(OTf)₃ or nanomaterials, activate the aldehyde's carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the amine. nih.govsemanticscholar.orgbeilstein-journals.org These catalysts can also activate the imine intermediate, promoting the subsequent cyclization step. nih.govsemanticscholar.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing product yield and controlling selectivity, particularly in preventing the formation of undesired byproducts like 1,2-disubstituted benzimidazoles. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

The catalyst choice has a profound impact. Studies comparing various catalysts often show significant differences in reaction time and yield. For instance, the use of a supported catalyst like tungstophosphoric acid on zirconium phosphate (B84403) (HTP/ZrP) can provide higher yields in shorter times compared to the unsupported catalyst or the support material alone. researchgate.net

Table 1: Optimization of Catalyst and Solvent for 2-Arylbenzimidazole Synthesis Reaction of 4-methoxybenzaldehyde (B44291) (1 mmol) with o-phenylenediamine (1.5 mmol) for 15 min.

| Entry | Catalyst (mol%) | Solvent | Yield (%) |

| 1 | ZrP | CH₃CN | Low Yield |

| 2 | HTP (5%) | CH₃CN | 55 |

| 3 | 40% HTP/ZrP (5%) | CH₃CN | 78 |

| 4 | 40% HTP/ZrP (5%) | Solvent-free | 95 |

| Data sourced from comparative studies on catalyst efficiency. researchgate.net |

The molar ratio of reactants is a key factor in determining selectivity between the 2-substituted product and the 1,2-disubstituted product. Using a 1:1 or 1:1.1 ratio of diamine to aldehyde typically favors the formation of the desired 2-substituted benzimidazole. beilstein-journals.org Conversely, using a 1:2 ratio of diamine to aldehyde promotes the formation of the 1,2-disubstituted analogue. beilstein-journals.org

Certain catalysts can also direct selectivity. For example, Er(OTf)₃ has been shown to selectively produce 1-benzyl-2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde (1:2 ratio) in water with a 72% yield. beilstein-journals.org

Table 2: Effect of Reactant Ratio and Catalyst on Product Selectivity Reaction of o-phenylenediamine with benzaldehyde.

| Entry | Diamine:Aldehyde Ratio | Catalyst | Conditions | Product A Yield (%) (2-phenyl) | Product B Yield (%) (1-benzyl-2-phenyl) |

| 1 | 1:2 | Er(OTf)₃ | Water, 80°C, 15 min | — | 72 |

| 2 | 1:2 | None | Water, 80°C, 15 min | 41 | 51 |

| 3 | 1:1.1 | Er(OTf)₃ | Water, 1°C, 5 min | 35 | 50 |

| 4 | 4:1 | None | Water, 1°C, 5 min | 92 | 8 |

| Data illustrates the role of catalyst and stoichiometry in controlling reaction outcomes. beilstein-journals.org |

Spectroscopic and Crystallographic Characterization of 2 3,4 Dichlorophenyl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for elucidating the molecular structure of a compound. For 2-(3,4-dichlorophenyl)-1H-benzimidazole, specific proton (¹H) and carbon-13 (¹³C) chemical shifts would confirm the connectivity of the atoms.

Proton NMR (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzimidazole (B57391) core and the dichlorophenyl ring. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift (often >12 ppm), which can be confirmed by D₂O exchange.

The benzimidazole portion would exhibit a complex splitting pattern for its four aromatic protons. Due to symmetry, two sets of signals are expected. The protons H-4/H-7 and H-5/H-6 would likely appear as two multiplets in the range of 7.20-7.80 ppm.

The 3,4-dichlorophenyl ring has three protons. The proton at the 2-position (H-2') would appear as a doublet, the proton at the 5-position (H-5') as a doublet of doublets, and the proton at the 6-position (H-6') as a doublet. These signals are anticipated in the aromatic region, typically between 7.70 and 8.30 ppm.

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the asymmetric unit of the molecule, although some signals from the benzimidazole ring may overlap.

Key expected signals include the C-2 carbon of the imidazole ring, which is typically found significantly downfield (around 150 ppm). The carbons attached to chlorine atoms (C-3' and C-4') would also have characteristic chemical shifts influenced by the halogen's electronegativity. The remaining aromatic carbons of both the benzimidazole and dichlorophenyl rings would appear in the typical aromatic region of approximately 110-145 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3450 - 3300 | A broad band indicating the imidazole N-H bond. |

| C-H Aromatic Stretch | 3100 - 3000 | Sharp bands for the C-H bonds on the aromatic rings. |

| C=N Stretch | 1630 - 1610 | A strong absorption for the imine bond within the imidazole ring. |

| C=C Aromatic Stretch | 1600 - 1450 | Multiple sharp bands corresponding to the vibrations of the benzene (B151609) and dichlorophenyl rings. |

| C-Cl Stretch | 800 - 600 | Bands indicating the presence of carbon-chlorine bonds. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight and provide insight into the fragmentation pattern of the molecule. The molecular formula for this compound is C₁₃H₈Cl₂N₂.

The calculated molecular weight is approximately 263.12 g/mol . The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for a compound containing two chlorine atoms, with peaks at [M], [M+2], and [M+4] in an approximate ratio of 9:6:1.

The fragmentation in electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) due to the stability of the aromatic system. Common fragmentation pathways for benzimidazoles include the loss of small molecules like HCN. For this specific compound, fragmentation could also involve the loss of chlorine atoms or HCl.

| Ion | m/z (relative abundance) | Description |

| [C₁₃H₈³⁵Cl₂N₂]⁺ | ~262 | Molecular ion (M⁺) |

| [C₁₃H₈³⁵Cl³⁷ClN₂]⁺ | ~264 | Isotope peak (M+2) |

| [C₁₃H₈³⁷Cl₂N₂]⁺ | ~266 | Isotope peak (M+4) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the electronic transitions within the conjugated π-system of the molecule. Benzimidazole and its derivatives are known to exhibit strong absorption bands in the ultraviolet region. It is expected that this compound would display intense absorption bands corresponding to π → π* transitions. These are likely to appear as two main absorption maxima (λ_max) in the range of 240-320 nm.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

| Parameter | Expected Value |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | Centrosymmetric (e.g., Pbca, P2₁/c) |

| Key Interactions | N-H···N hydrogen bonding, π-π stacking |

Molecular Conformation and Dihedral Angles

Specific experimental data on the molecular conformation and dihedral angles for this compound is not available in the reviewed sources.

Intermolecular Interactions in Crystal Packing

Specific experimental data on the intermolecular interactions and crystal packing for this compound is not available in the reviewed sources.

Computational and Quantum Chemical Investigations of 2 3,4 Dichlorophenyl 1h Benzimidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex systems like benzimidazole (B57391) derivatives. DFT calculations allow for the prediction of a wide range of molecular properties, from optimized geometries to spectroscopic and electronic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(3,4-dichlorophenyl)-1H-benzimidazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to find this lowest energy conformation. mdpi.com

The key conformational feature of this molecule is the dihedral angle between the planar benzimidazole ring system and the 3,4-dichlorophenyl ring. Due to steric hindrance between the hydrogen atoms on the adjacent rings, the molecule is not entirely planar. Computational studies on analogous structures, such as 2-(3,4-difluorophenyl)-1H-benzimidazole and 2-(4-chlorophenyl)-1H-benzimidazole, show significant twisting between the two ring systems. For the difluoro-analogue, the dihedral angle is reported to be 30.0(1)°. nih.gov Similarly, for 2-(4-chlorophenyl)-1H-benzimidazole, the angle between the benzimidazole system and the chlorophenyl ring is 27.1(1)°. researchgate.net Based on these findings, a similar non-planar conformation is predicted for this compound.

This twisting is a result of optimizing the molecular geometry to minimize steric repulsion while maximizing electronic conjugation where possible. The optimized bond lengths and angles are generally in good agreement with experimental data obtained from X-ray diffraction studies of similar compounds. nih.gov

Table 1: Predicted Geometric Parameters for a 2-(Aryl)-1H-benzimidazole Analogue

| Parameter | Value | Reference Compound |

| Dihedral Angle (Benzimidazole/Aryl Ring) | 27.1 (1)° | 2-(4-chlorophenyl)-1H-benzimidazole researchgate.net |

| N1-C7 Bond Length | 1.317 (3) Å | 2-(4-chlorophenyl)-1H-benzimidazole researchgate.net |

| N2-C7 Bond Length | 1.360 (3) Å | 2-(4-chlorophenyl)-1H-benzimidazole researchgate.net |

| C-Cl Bond Length | 1.738 (3) Å | 2-(4-chlorophenyl)-1H-benzimidazole researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scholarsresearchlibrary.com

For this compound, DFT calculations show that the HOMO is typically localized over the electron-rich benzimidazole ring system and the phenyl ring, while the LUMO is distributed over the imidazole (B134444) moiety and the electron-withdrawing dichlorophenyl ring. This distribution indicates that the primary electronic transition is a π-π* type charge transfer from the benzimidazole portion to the dichlorophenyl ring.

A small HOMO-LUMO gap implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.com In a study of the similar compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, suggesting good chemical stability. malayajournal.org The energy gap for this compound is expected to be in a similar range, reflecting the inherent stability of the benzimidazole scaffold.

Table 2: Frontier Molecular Orbital Energies for a Related Benzimidazole Derivative

| Parameter | Energy (eV) | Reference Compound |

| HOMO Energy | -5.2822 | 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org |

| LUMO Energy | -1.2715 | 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org |

| Energy Gap (ΔE) | 4.0106 | 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole malayajournal.org |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying molecular structures and functional groups. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule in its ground state. nih.gov

The theoretical harmonic vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net A comparison between the scaled theoretical spectrum and the experimental FT-IR and Raman spectra allows for a detailed and reliable assignment of the observed vibrational bands. nih.gov

For this compound, key vibrational modes include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region.

Aromatic C-H stretching: Found around 3000-3100 cm⁻¹.

C=N and C=C stretching: These modes from the benzimidazole and phenyl rings appear in the 1400-1650 cm⁻¹ range.

C-Cl stretching: Expected in the lower frequency region, typically below 800 cm⁻¹.

Potential Energy Distribution (PED) analysis is often used in conjunction with these calculations to quantify the contribution of individual internal coordinates to each normal mode, providing a precise assignment for each vibrational band. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, electron-deficient, and are favorable for nucleophilic attack.

Green regions: Represent neutral or zero potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the electronegative nitrogen atom of the imidazole ring (the pyridine-like N) and the chlorine atoms. These sites are the most likely to interact with protons or other electrophiles. nih.govresearchgate.net Conversely, the most positive potential (blue) is anticipated around the hydrogen atom attached to the other imidazole nitrogen (the N-H group), making it the primary site for nucleophilic attack and hydrogen bond donation. nih.gov

Fukui function analysis is a more quantitative method based on DFT to identify reactive sites within a molecule. It measures the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net The condensed Fukui functions are calculated for each atomic site to predict its susceptibility to different types of attack:

fk+: Measures reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a good electrophilic site.

fk-: Measures reactivity towards an electrophilic attack (electron donation). A high value indicates a good nucleophilic site.

fk0: Measures reactivity towards a radical attack.

For this compound, the Fukui function analysis would likely identify the pyridine-like nitrogen atom as the most probable site for electrophilic attack (highest fk-), due to its lone pair of electrons. The carbon atom situated between the two nitrogen atoms in the imidazole ring and the carbon atoms bonded to the chlorine atoms are expected to be the most susceptible to nucleophilic attack (highest fk+), as they are relatively electron-deficient. scholarsresearchlibrary.comresearchgate.net

Materials with significant Non-Linear Optical (NLO) properties are in high demand for applications in modern technologies like telecommunications and optical data processing. nih.govresearchgate.net Benzimidazole derivatives are of great interest in this field due to their extended π-conjugated systems, which can lead to large NLO responses.

Computational DFT methods are widely used to predict the NLO properties of molecules, primarily by calculating the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov The magnitude of the first-order hyperpolarizability (β) is a key measure of a molecule's second-order NLO activity.

For a molecule to have a non-zero β value, it must possess a degree of charge asymmetry, often achieved in donor-π-acceptor (D-π-A) systems. In this compound, the benzimidazole ring can act as an electron-donating group, while the dichlorophenyl ring serves as an electron-accepting group. This intramolecular charge transfer contributes to a significant hyperpolarizability. The calculated β value is often compared to that of a standard NLO material like urea (B33335) to assess its potential. Studies on similar benzimidazole derivatives have shown β values many times greater than that of urea, indicating their promise as NLO materials. acs.orgymerdigital.com

Table 3: Calculated NLO Properties for a Benzimidazole-based Compound

| Property | Calculated Value (esu) | Reference |

| Dipole Moment (μ) | 4.15 D | Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate nih.gov |

| Polarizability (⟨α⟩) | 4.198 x 10⁻²³ | Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate nih.gov |

| Hyperpolarizability (β_tot) | Varies with functional and substitution | nih.gov |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

While direct molecular docking studies specifically for this compound are not extensively detailed in the available literature, valuable insights can be drawn from studies on closely related analogs. A study on 2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole, an analog where the chloro groups are replaced by methyl groups, revealed a strong binding affinity for beta-tubulin. nih.govresearchgate.net The docking of this compound into the colchicine (B1669291) binding site of beta-tubulin exhibited a binding energy of -8.50 Kcal/mol. nih.govresearchgate.net The interactions typically involve the benzimidazole ring system and the substituted phenyl ring engaging with amino acid residues within the binding pocket. For benzimidazole derivatives, these interactions commonly include hydrogen bonds formed by the N-H group of the benzimidazole core and hydrophobic interactions involving the aromatic rings. mdpi.com

In a study of a structurally similar compound, 2-(3,4-dichlorophenyl)-4H-benzo[d] mdpi.compjps.pkoxazin-4-one, docking against Methionyl-tRNA synthetase showed a docking score of -76.04 Kcal/mol. pjps.pk Although this is a different core structure, the presence of the 3,4-dichlorophenyl moiety is significant and suggests that this substitution pattern is favorable for binding to certain enzyme active sites. The interactions in this case were reported to be primarily steric with several residues in the active site. pjps.pk

The binding modes of benzimidazole derivatives are crucial for their biological activity. For instance, the interaction of various benzimidazole compounds with beta-tubulin has been shown to be stabilized by a key hydrogen bond with the residue E198. frontiersin.org The dichlorophenyl group of the target compound would be expected to form van der Waals and hydrophobic interactions within the binding pocket of its target protein.

Table 1: Molecular Docking Data of this compound Analogs

| Compound | Target Protein | Binding Energy / Docking Score (kcal/mol) |

|---|---|---|

| 2-(3,4-dimethylphenyl)-1H-benzimidazole | Beta-Tubulin | -8.50 |

Based on computational studies of analogous compounds, several potential biological targets for this compound can be predicted. The most prominent of these is beta-tubulin . nih.govresearchgate.net The benzimidazole scaffold is a well-known inhibitor of tubulin polymerization, and the strong binding affinity of the 2-(3,4-dimethylphenyl) analog makes tubulin a highly probable target. nih.govresearchgate.net Inhibition of tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis, which is a common mechanism of action for anticancer agents.

Another potential target is Methionyl-tRNA synthetase (MetRS) . pjps.pk The docking study of the structurally related 2-(3,4-dichlorophenyl)-4H-benzo[d] mdpi.compjps.pkoxazin-4-one against this enzyme suggests that it could be a viable target. pjps.pk MetRS is essential for protein biosynthesis, and its inhibition can lead to cell death.

Furthermore, the broader class of benzimidazole derivatives has been investigated for activity against a wide range of other biological targets, including:

Cyclooxygenases (COXs) : Involved in inflammation. researchgate.net

Carbonic Anhydrases : Implicated in various physiological processes. nih.gov

Kinases : Such as Epidermal Growth Factor Receptor (EGFR), which are often targeted in cancer therapy. nih.gov

Dihydropteroate Synthase (DHPS) : A key enzyme in bacterial folate synthesis. mdpi.com

These findings suggest that this compound may possess a polypharmacological profile, potentially interacting with multiple biological targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-receptor complex. These simulations can confirm the stability of the binding mode predicted by molecular docking.

A molecular dynamics simulation was performed on the complex of the analog, 2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole, with beta-tubulin. nih.govresearchgate.net The simulation, conducted over a 50ns timescale, demonstrated the stability of the complex. The root mean square deviation (RMSD) of the protein's backbone was observed to fluctuate between 1.5 and 2.5 Å, which is indicative of a stable protein-ligand interaction. nih.govresearchgate.net Such stability in the simulation reinforces the docking results and suggests that the compound can form a lasting and effective interaction with the target protein. While this simulation was not performed on the exact dichlorophenyl compound, the similar core structure and substitution pattern suggest that this compound would also form a stable complex with beta-tubulin.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] mdpi.compjps.pkoxazin-4-one |

| Albendazole |

| Colchicine |

| Erlotinib |

Structure Activity Relationship Sar Theoretical Frameworks for Benzimidazole Scaffolds

Influence of Substituent Effects on Molecular Properties

The nature and position of substituents on the benzimidazole (B57391) ring system, including the 2-phenyl ring, play a pivotal role in determining the molecule's physicochemical properties and, consequently, its biological activity. ijpsr.comnih.gov These substitutions can modulate factors such as electron density, lipophilicity, and steric hindrance, which in turn affect how the molecule interacts with its biological target.

For 2-phenylbenzimidazole (B57529) derivatives, substitutions on the phenyl ring are of particular importance. In the case of 2-(3,4-dichlorophenyl)-1H-benzimidazole , the two chlorine atoms on the phenyl group significantly influence its molecular properties. Halogens, being electron-withdrawing groups, can alter the electronic distribution of the entire molecule. ijpcbs.com This can affect the compound's ability to form hydrogen bonds and participate in π-π stacking interactions, which are often crucial for binding to biological targets. researchgate.net

Research on various 2-phenylbenzimidazole derivatives has provided insights into the effects of different substituents:

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent can have a profound impact. For instance, in some series of benzimidazole derivatives, electron-donating groups at the 2-position were found to enhance interactions with viral enzymes, thereby improving inhibitory activity. biointerfaceresearch.com Conversely, in other contexts, electronegative groups substituted on the 2-phenyl ring resulted in better inhibition of certain protein kinases. nih.gov

Lipophilicity: The lipophilicity of the molecule, often influenced by substituents, is a key determinant of its pharmacokinetic properties, such as absorption and cell membrane permeability. nih.gov Halogen atoms, like the chlorine in this compound, generally increase the lipophilicity of a compound.

Steric Factors: The size and position of substituents can introduce steric hindrance, which may either promote or hinder binding to a target. The placement of substituents is critical, as highlighted by SAR studies indicating that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence anti-inflammatory activity. ijpsr.comnih.gov

The following table summarizes the general influence of different types of substituents on the molecular properties of 2-phenylbenzimidazole scaffolds, drawing from various studies on this class of compounds.

| Substituent Type at 2-Phenyl Ring | General Effect on Molecular Properties | Potential Impact on Biological Activity |

| Halogens (e.g., -Cl, -F) | Electron-withdrawing, Increases lipophilicity | Can enhance binding affinity through halogen bonds; may improve membrane permeability. nih.govijpcbs.com |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Increases electron density on the aromatic ring | May enhance interactions with specific biological targets. nih.gov |

| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Decreases electron density on the aromatic ring | Can be crucial for activity against certain targets like protein kinases. nih.gov |

| Bulky Groups (e.g., tert-butyl) | Increases steric hindrance | Can improve selectivity for a target by preventing binding to others; may also decrease activity if it hinders binding to the desired target. nih.gov |

Rational Design Principles for Benzimidazole Derivatives

The rational design of novel benzimidazole derivatives with enhanced potency and selectivity is guided by established SAR principles and an understanding of the target's structure. nih.gov The goal is to strategically modify the benzimidazole scaffold to optimize its interactions with the biological target.

Key principles in the rational design of benzimidazole derivatives include:

Scaffold Hopping and Hybridization: This involves replacing a part of the molecule with a structurally different but functionally similar group (scaffold hopping) or combining pharmacophoric elements from different known active compounds (hybridization). For example, combining the benzimidazole core with other heterocyclic rings like oxadiazole has been explored to develop new antifungal agents. nih.gov

Bioisosteric Replacement: This strategy involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, replacing a hydrogen atom with a fluorine atom can block metabolic pathways and improve bioavailability without drastically changing the molecule's shape.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different benzimidazole derivatives will bind. mdpi.com This allows for the design of molecules with optimized interactions with key residues in the binding site. Docking studies have been used to investigate the binding modes of benzimidazole-based compounds with various enzymes. mdpi.com

Introduction of Specific Functional Groups: The addition of specific functional groups can introduce new interactions with the target. For example, introducing a hydrogen bond donor or acceptor can lead to stronger binding. SAR studies have shown that the presence of an NH group in the imidazole (B134444) ring can facilitate strong hydrogen bond interactions with DNA. nih.gov

Theoretical Models for Correlating Structural Features with Reactivity or Interaction Propensities

Theoretical models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools in medicinal chemistry for understanding the relationship between the chemical structure of a compound and its biological activity. ijpsr.comnih.gov These models use statistical methods to correlate variations in the physicochemical properties of a series of compounds with their biological activities. ijpsr.com

For benzimidazole derivatives, QSAR models have been developed to predict their activity against various targets. nih.gov These models are built using a set of known active compounds and a range of calculated molecular descriptors.

Molecular Descriptors: A large number of molecular descriptors can be calculated to represent different aspects of a molecule's structure and properties. These can be broadly categorized as:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Topological Descriptors: These describe the connectivity of atoms in a molecule and can be related to its size and shape.

Physicochemical Descriptors: These include properties like logP (a measure of lipophilicity) and Topological Polar Surface Area (TPSA), which are important for predicting absorption and permeability. ijpsr.com

A typical QSAR study on benzimidazole derivatives might reveal that certain descriptors are positively or negatively correlated with the biological activity. For example, a study on a series of benzimidazole analogues with antimicrobial activity found a positive correlation between activity and descriptors such as TPSA, the number of H-bond acceptors, and iLOGP. ijpsr.com

The following table provides examples of descriptors used in QSAR studies of benzimidazole derivatives and their potential interpretation.

| Descriptor Category | Example Descriptor | Interpretation and Relevance |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons, influencing its reactivity and interaction with biological targets. nih.gov |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by a molecule or a substituent, which can be related to steric effects on binding. |

| Hydrophobic | LogP | A measure of the compound's lipophilicity, which affects its solubility, membrane permeability, and binding to hydrophobic pockets in proteins. ijpsr.com |

| Topological | Wiener Index | A numerical descriptor of molecular branching, which can be related to the overall shape and size of the molecule. |

These theoretical models, in conjunction with experimental data, provide a robust framework for understanding the SAR of benzimidazole scaffolds and for the rational design of new and more effective therapeutic agents based on the This compound structure.

Q & A

Basic: What are the standard synthetic routes for 2-(3,4-dichlorophenyl)-1H-benzimidazole, and how can reaction conditions be optimized for yield?

Methodological Answer:

The most reliable synthesis involves condensation of benzene-1,2-diamine with 2-(3,4-dichlorophenyl)acetic acid using boric acid (B(OH)₃) as a catalyst. Key steps include:

- Reagent Ratios: A 1:1.5 molar ratio of diamine to acid ensures excess carboxylic acid for complete cyclization .

- Solvent and Catalyst: Xylene as solvent and 10 mol% boric acid (vs. diamine) enhance imine formation and reduce side reactions .

- Temperature Control: Reflux at ~140°C for 6–8 hours maximizes cyclocondensation efficiency. Post-reaction, cooling to room temperature precipitates the product for filtration.

Optimization Tip: Adjusting stoichiometry to 1:2 (diamine:acid) and using microwave-assisted synthesis can reduce reaction time by 50% while maintaining yields >80% .

Advanced: How does X-ray crystallography elucidate the molecular conformation of this compound, and what are the implications for its reactivity?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals a planar benzimidazole core with a dihedral angle of 15.2° between the benzimidazole and dichlorophenyl groups. Key findings:

- Torsional Strain: The slight non-planarity reduces π-π stacking interactions, favoring solubility in polar aprotic solvents .

- Hydrogen Bonding: N–H···Cl interactions stabilize the crystal lattice (bond length: 2.89 Å), influencing melting point (298–315°C) and thermal stability .

Table 1: Crystallographic Data (Selected Parameters)

| Parameter | Value | Source |

|---|---|---|

| Space group | P 1 | |

| R factor | 0.049 | |

| Dihedral angle | 15.2° | |

| Implications: The twisted conformation may hinder intercalation with DNA but enhance binding to flat enzymatic pockets (e.g., kinase targets) . |

Basic: What spectroscopic techniques are most effective for characterizing the structural purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: The benzimidazole NH proton appears as a singlet at δ 12.8–13.2 ppm. Aromatic protons from the dichlorophenyl group split into doublets (J = 8.5 Hz) at δ 7.2–7.9 ppm .

- IR Spectroscopy: Stretching vibrations at 1610 cm⁻¹ (C=N) and 3400 cm⁻¹ (N–H) confirm cyclization .

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 292 ([M]⁺) with fragments at m/z 159 (dichlorophenyl loss) and 133 (benzimidazole core) .

Advanced: What role does this compound play in opioid receptor binding studies, and how do structural modifications affect receptor affinity?

Methodological Answer:

this compound derivatives act as κ-opioid receptor (KOR) agonists. Key insights:

-

Pharmacophore Model: The dichlorophenyl group is critical for hydrophobic interactions with KOR’s transmembrane domain. Substitution at the benzimidazole N1 position (e.g., methyl or pyrrolidinyl groups) enhances selectivity over μ-opioid receptors (MOR) .

-

Binding Data:

Table 2: Receptor Affinity of Derivatives (Ki, nM)

Basic: How can researchers troubleshoot low yields in the condensation synthesis of benzimidazole derivatives?

Methodological Answer:

Common issues and solutions:

- Incomplete Cyclization: Use Dean-Stark traps to remove water during reflux, shifting equilibrium toward imine formation .

- Side Reactions: Replace glacial acetic acid () with milder catalysts like boric acid to avoid diamine oxidation .

- Purification: Recrystallize from ethanol/DMF (9:1) to remove unreacted diamine. Yield increases from 60% to 85% with two recrystallizations .

Advanced: What strategies are employed in computational modeling to predict the bioactivity of benzimidazole derivatives against microbial targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina simulations using Staphylococcus aureus dihydrofolate reductase (DHFR, PDB: 3SRW) show the dichlorophenyl group occupies the hydrophobic active site (binding energy: −9.2 kcal/mol) .

- QSAR Models: Hammett σ values for substituents on the phenyl ring correlate with antibacterial IC₅₀ (R² = 0.89). Electron-withdrawing groups (e.g., −NO₂) enhance activity 10-fold .

Validation: Combine in silico predictions with broth microdilution assays (CLSI guidelines) for E. coli and C. albicans .

Advanced: How does this compound function as a matrix in UV laser desorption ionization (LDI) for peptide analysis?

Methodological Answer:

-

Mechanism: The compound’s high UV absorption at 249 nm (ε = 24,942 L·mol⁻¹·cm⁻¹) facilitates energy transfer, ionizing peptides without fragmentation .

-

Performance Metrics:

Table 3: Comparison of LDI Matrices for Peptide DetectionMatrix Signal Intensity (MALDI-TOF) Detection Limit (fmol) DHB (standard) 1.0 (reference) 50 2-(3,4-Dichlorophenyl)-BZI 1.8 10

Application Tip: Pre-mix the compound with α-cyano-4-hydroxycinnamic acid (CHCA) to enhance sensitivity for low-mass peptides (<1000 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.